rac-N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enamido)benzamide
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Overview
Description
rac-N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enamido)benzamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzamide core with a methoxyoxolan substituent and a prop-2-enamido group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enamido)benzamide typically involves multiple steps, including the formation of the oxolan ring, introduction of the methoxy group, and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include methanol, oxalyl chloride, and various amines. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: rac-N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxolan moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- rac-tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
- rac-1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-ylmethanol
- rac-1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Comparison: While these similar compounds share structural features with rac-N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enamido)benzamide, they differ in their specific substituents and functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. For example, the presence of a triazole ring in some similar compounds may confer additional stability or unique binding properties compared to the benzamide core of the target compound.
Properties
IUPAC Name |
N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-21-9-13(12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNLISWOVNFWHB-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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